molecular formula C12H15BrN2O B6362521 1-(3-Bromobenzoyl)-3-methylpiperazine CAS No. 1240567-90-1

1-(3-Bromobenzoyl)-3-methylpiperazine

Cat. No.: B6362521
CAS No.: 1240567-90-1
M. Wt: 283.16 g/mol
InChI Key: HXZLEGAJVQBZKA-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-3-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-3-methylpiperazine can be synthesized through a multi-step process involving the acylation of 3-methylpiperazine with 3-bromobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Dissolve 3-methylpiperazine in an appropriate solvent such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 3-bromobenzoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

    Step 5: Purify the product using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzoyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 3-methylpiperazine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Hydrolysis: 3-bromobenzoic acid and 3-methylpiperazine.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

1-(3-Bromobenzoyl)-3-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

    1-(3-Bromobenzoyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    3-Bromobenzoyl chloride: Used as a reagent in the synthesis of various benzoyl derivatives.

    3-Bromobenzyl bromide: Another brominated benzoyl compound with different reactivity.

Uniqueness: 1-(3-Bromobenzoyl)-3-methylpiperazine is unique due to the presence of both a bromobenzoyl group and a methyl-substituted piperazine ring. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications.

Properties

IUPAC Name

(3-bromophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZLEGAJVQBZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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